3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol is a complex organic compound with a unique structure that includes a morpholine ring, a methyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol typically involves multiple steps. One common method includes the Mannich reaction, where formaldehyde, 2,6-dimethylmorpholine, and other reactants are used under reflux conditions . The reaction yields a brownish-yellow powder with a melting point of 193–194 °C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol can undergo several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antiviral mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanehydrazide
- 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol
Uniqueness
3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol is unique due to its specific structural features, such as the presence of a morpholine ring and a phenyl group with a methylbutan-2-yl substituent. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C21H35NO2 |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol |
InChI |
InChI=1S/C21H35NO2/c1-7-21(5,6)19-10-8-18(9-11-19)20(23)15(2)12-22-13-16(3)24-17(4)14-22/h8-11,15-17,20,23H,7,12-14H2,1-6H3 |
InChI Key |
DXLDQUGOHPGYQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)C(C(C)CN2CC(OC(C2)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.